Field: Material Science
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(S)-(+)-1-Cyclohexylethylamine is an organic compound with the molecular formula C₈H₁₇N. It is a chiral amine, characterized by its cyclohexyl and ethyl substituents on the nitrogen atom. The compound exists as a single enantiomer, which contributes to its unique properties and biological activities. The structure can be represented as follows:
textCH3 | C6H11-C-NH2 | CH2
This compound is notable for its role in various
The specific mechanism of action of (S)-(+)-1-Cyclohexylethylamine depends on the context of its use. Studies suggest potential interactions with certain neurotransmitter systems due to its structural similarity to amphetamines, but more research is needed to define its precise biological effects [].
The biological activity of (S)-(+)-1-Cyclohexylethylamine has been explored in various studies. It exhibits:
Several methods exist for synthesizing (S)-(+)-1-Cyclohexylethylamine:
(S)-(+)-1-Cyclohexylethylamine finds applications in:
Studies on (S)-(+)-1-Cyclohexylethylamine have focused on its interactions with different biological systems:
These studies are crucial for understanding its potential therapeutic applications.
(S)-(+)-1-Cyclohexylethylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
(R)-(-)-1-Cyclohexylethylamine | C₈H₁₇N | Enantiomer with potentially different biological activity. |
1-Methylcyclohexylamine | C₇H₁₅N | Contains a methyl group instead of an ethyl group; different steric effects. |
Benzylamine | C₇H₉N | Aromatic amine; different reactivity due to the presence of a benzene ring. |
(S)-(+)-1-Cyclohexylethylamine is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which influences its reactivity and biological interactions compared to these similar compounds.
Reductive amination remains a cornerstone for synthesizing (S)-(+)-1-cyclohexylethylamine in laboratory settings. This one-pot reaction involves the condensation of cyclohexanone with methylamine to form an imine intermediate, followed by selective reduction to the amine. Sodium cyanoborohydride (NaBH$$_3$$CN) is a preferred reducing agent due to its stability under mildly acidic conditions (pH 3–4), which facilitates imine formation while avoiding premature reduction of the carbonyl group [5]. For instance, cyclohexanone reacts with methylamine in methanol at pH 4, yielding the target amine with 87% efficiency after 12 hours at room temperature [5].
Enzymatic reductive amination has emerged as a stereoselective alternative. Fungal reductive aminases (RedAms) and engineered imine reductases (IREDs) catalyze both imine formation and reduction, enabling the production of chiral amines with high enantiomeric excess (ee > 99%) [3] [6]. For example, the engineered IRED variant M5 achieves stereocontrol by selectively binding imine precursors in its enzyme pocket, producing over 80 axially chiral cyclohexylamines under industrial standards [6].
Table 1: Comparison of Laboratory-Scale Reductive Amination Methods
Method | Catalyst/Enzyme | Solvent | Temperature | Yield (%) | ee (%) |
---|---|---|---|---|---|
Chemical (NaBH$$_3$$CN) | None | Methanol | 25°C | 87 | N/A |
Enzymatic (IRED M5) | Engineered IRED | Buffer | 30°C | 92 | 99 |
Industrial production of (S)-(+)-1-cyclohexylethylamine employs catalytic hydrogenation to enhance scalability and cost efficiency. While rhodium complexes are widely used for asymmetric hydrogenation, recent studies highlight the efficacy of copper-chromium-lanthanum (Cu-Cr-La) catalysts supported on γ-alumina (γ-Al$$2$$O$$3$$) for reductive amination [4]. In a fixed-bed reactor, cyclohexanone and ammonia undergo premixing in methanol with 4Å molecular sieves to remove water, followed by hydrogenation at 180°C and 3.0 MPa H$$_2$$. This method achieves 99% conversion and 83.9% selectivity toward cyclohexylamine, minimizing byproducts like cyclohexanol and dicyclohexylamine [4].
Table 2: Optimization of Industrial Hydrogenation Conditions
Parameter | Optimal Value | Conversion (%) | Selectivity (%) |
---|---|---|---|
Temperature | 180°C | 99.0 | 83.9 |
H$$_2$$ Pressure | 3.0 MPa | 99.0 | 83.9 |
Ammonia Flow Rate | 10 L/h | 99.0 | 83.9 |
Achieving high enantiomeric purity is critical for pharmaceutical applications. Enzymatic resolution using engineered IREDs offers a stereo-complementary approach. By reshaping the enzyme’s active site, IRED M5 distinguishes between imine stereoisomers, favoring configurations that yield the (S)-enantiomer with >99% ee [6]. Traditional methods, such as diastereomeric salt formation with tartaric acid, remain viable but require multiple crystallization steps, reducing overall yield.
Continuous flow reactors enhance sustainability by improving mass transfer and reducing solvent waste. In the premixing process, cyclohexanone and ammonia are dissolved in methanol and passed through a fixed-bed reactor containing Cu-Cr-La/γ-Al$$2$$O$$3$$ [4]. This system achieves 99% conversion with 83.9% selectivity, outperforming batch reactors by 20% in energy efficiency. Enzymatic flow systems using immobilized RedAms further reduce environmental impact by operating at ambient temperatures and eliminating heavy metal catalysts [3].
Table 3: Batch vs. Continuous Flow Reactor Performance
Metric | Batch Reactor | Continuous Flow |
---|---|---|
Conversion (%) | 85 | 99 |
Selectivity (%) | 70 | 83.9 |
Energy Consumption | High | Low |
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard